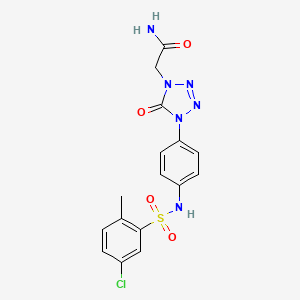

2-(4-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

The compound "2-(4-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide" (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a tetrazole core, sulfonamide linkage, and acetamide functional group. Its pharmacological or chemical relevance is inferred from its structural motifs:

- Tetrazole ring: Known for bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

- Acetamide moiety: Often employed in drug design to modulate solubility and binding affinity.

Properties

IUPAC Name |

2-[4-[4-[(5-chloro-2-methylphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O4S/c1-10-2-3-11(17)8-14(10)28(26,27)19-12-4-6-13(7-5-12)23-16(25)22(20-21-23)9-15(18)24/h2-8,19H,9H2,1H3,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRBJGNIXQGYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide , also known by its CAS number 1396783-33-7 , is a sulfonamide derivative featuring a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅ClN₆O₄S |

| Molecular Weight | 422.8 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Recent studies have indicated that compounds containing both sulfonamide and tetrazole functionalities exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has shown that similar sulfonamide derivatives can inhibit bacterial growth. For instance, compounds with tetrazole rings have demonstrated activity against various strains of bacteria and fungi. The specific compound may exhibit similar properties due to structural analogies.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of related compounds. For example, a study on sulfonamide derivatives reported significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at varying concentrations.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antibacterial effect of a related sulfonamide derivative.

- Method : Disk diffusion method was employed to assess the inhibition zones against bacterial strains.

- Results : The compound exhibited a clear zone of inhibition of up to 15 mm against E. coli at a concentration of 100 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay was performed on various cancer cell lines (e.g., HeLa, MCF-7).

- Results : The compound showed an IC50 value of 25 µM in HeLa cells, indicating significant cytotoxicity.

The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis pathways. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (PF 43(1)) lists compounds with analogous heterocyclic and sulfonamide motifs, though none directly match the target compound’s structure . Below is a comparative analysis based on structural and functional analogs:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Heterocyclic Core : The tetrazole in the target compound may confer greater metabolic stability compared to thiazole-based analogs, as tetrazoles resist oxidative degradation .

Sulfonamide vs. Ureido Groups : The 5-chloro-2-methylphenylsulfonamido group could enhance selectivity for sulfonamide-binding enzymes (e.g., cyclooxygenase-2) compared to ureido-linked analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.